
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is a heterocyclic compound that features a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
- 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Uniqueness
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H5N3O3S |
|---|---|
Poids moléculaire |
199.19 g/mol |
Nom IUPAC |
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C6H5N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h1-3H,(H,11,12)(H,8,9,10)/b2-1- |
Clé InChI |
MNUAOWSWXIGCNE-UPHRSURJSA-N |
SMILES isomérique |
C1=NN=C(S1)NC(=O)/C=C\C(=O)O |
SMILES canonique |
C1=NN=C(S1)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


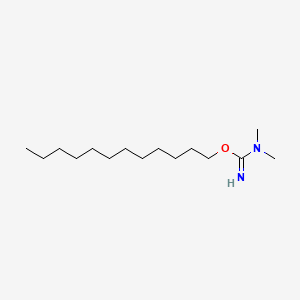
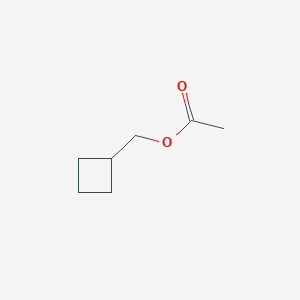
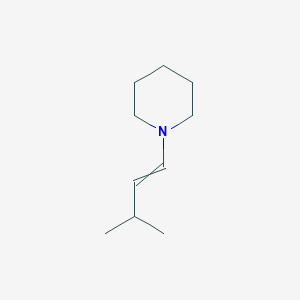


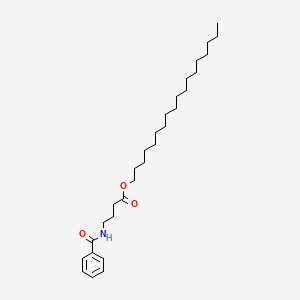
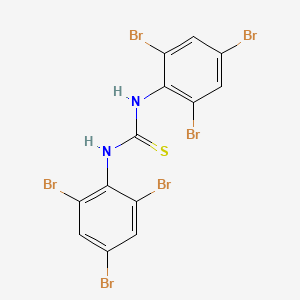
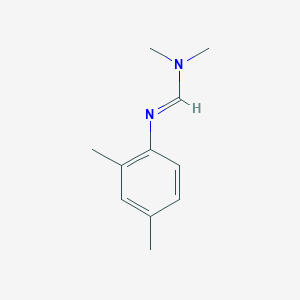
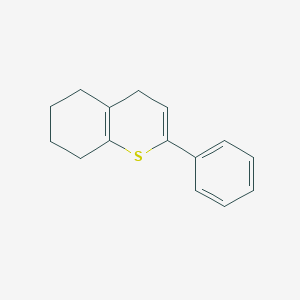




![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
